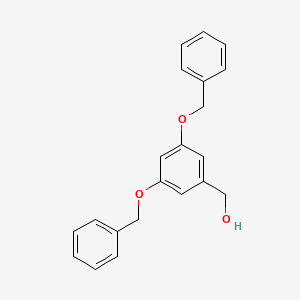

3,5-Dibenzyloxybenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3,5-bis(phenylmethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O3/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-13,22H,14-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHXKZKHZMSINU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CO)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340092 | |

| Record name | 3,5-Dibenzyloxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24131-31-5 | |

| Record name | 3,5-Dibenzyloxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dibenzyloxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive protocol for the synthesis of 3,5-dibenzyloxybenzyl alcohol, a valuable intermediate in various fields of chemical and pharmaceutical research. The synthesis is a two-step process commencing with the reduction of 3,5-dihydroxybenzoic acid to 3,5-dihydroxybenzyl alcohol, followed by the benzylation of the hydroxyl groups. This document details the experimental procedures, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence:

-

Reduction of 3,5-Dihydroxybenzoic Acid: The carboxylic acid functionality of 3,5-dihydroxybenzoic acid is selectively reduced to a primary alcohol using a suitable reducing agent, such as sodium borohydride, to yield 3,5-dihydroxybenzyl alcohol.

-

Benzylation of 3,5-Dihydroxybenzyl Alcohol: The phenolic hydroxyl groups of 3,5-dihydroxybenzyl alcohol are protected as benzyl ethers via a Williamson ether synthesis. This involves the reaction with benzyl bromide in the presence of a base, such as potassium carbonate, to afford the final product, this compound.

An In-depth Technical Guide to the Chemical Properties of 3,5-Dibenzyloxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibenzyloxybenzyl alcohol, a substituted aromatic alcohol, serves as a valuable intermediate in organic synthesis. Its unique structure, featuring a central benzene ring functionalized with a hydroxymethyl group and two benzyloxy ether linkages at the meta positions, imparts specific chemical characteristics that are of interest to researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical data, spectral characteristics, and a detailed experimental protocol for its synthesis and purification.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The presence of the two bulky, nonpolar benzyloxy groups significantly influences its solubility and melting point compared to its parent compound, 3,5-dihydroxybenzyl alcohol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₀O₃ | [2] |

| Molecular Weight | 320.38 g/mol | [2] |

| CAS Number | 24131-31-5 | [1] |

| Melting Point | 78-81 °C | [1] |

| Boiling Point | ~419.27 °C (rough estimate) | [3] |

| Density | ~1.1063 g/cm³ (rough estimate) | [3] |

| pKa | ~14.22 (predicted) | [3] |

| Appearance | White to off-white crystals or needles | [3] |

| Solubility | Slightly soluble in chloroform and methanol. | [3] |

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques. Below is a summary of the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the central ring and the benzyl groups, the benzylic protons of the ether linkages, the benzylic protons of the alcohol, and the hydroxyl proton.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.45 | m | 10H | Ar-H (benzyl groups) |

| ~6.60 | d | 2H | Ar-H (positions 2, 6) |

| ~6.50 | t | 1H | Ar-H (position 4) |

| ~5.05 | s | 4H | -O-CH₂ -Ph |

| ~4.65 | s | 2H | Ar-CH₂ -OH |

| Variable | br s | 1H | -OH |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~160 | C -O (positions 3, 5) |

| ~143 | C -CH₂OH (position 1) |

| ~137 | Quaternary C (benzyl groups) |

| ~127-129 | C -H (benzyl groups) |

| ~105 | C -H (positions 2, 6) |

| ~101 | C -H (position 4) |

| ~70 | -O-CH₂ -Ph |

| ~65 | Ar-CH₂ -OH |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl, ether, and aromatic functional groups.

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3350 (broad) | O-H stretch (alcohol) |

| ~3030 | C-H stretch (aromatic) |

| ~2870, ~2930 | C-H stretch (aliphatic) |

| ~1590, ~1450 | C=C stretch (aromatic ring) |

| ~1200, ~1050 | C-O stretch (ether and alcohol) |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data

| m/z | Fragment |

| 320 | [M]⁺ |

| 229 | [M - CH₂Ph]⁺ |

| 199 | [M - OCH₂Ph]⁺ |

| 107 | [HO-CH₂-Ph]⁺ |

| 91 | [CH₂Ph]⁺ (base peak) |

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from its precursor, 3,5-dihydroxybenzyl alcohol, via a Williamson ether synthesis.

Materials:

-

3,5-Dihydroxybenzyl alcohol

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 3,5-dihydroxybenzyl alcohol (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (2.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to yield a crystalline solid.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane to the hot solution until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a cold ethyl acetate/hexane mixture.

-

Dry the crystals under vacuum to obtain pure this compound.

Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by its benzylic alcohol functional group.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 3,5-dibenzyloxybenzaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC). Further oxidation with stronger agents can yield 3,5-dibenzyloxybenzoic acid.

-

Esterification: The alcohol can react with carboxylic acids or their derivatives to form esters.

-

Etherification: The hydroxyl group can be further functionalized to form other ethers.

-

Halogenation: The alcohol can be converted to the corresponding benzyl halide using appropriate halogenating agents.

These reactions make this compound a versatile building block in the synthesis of more complex molecules, including dendrimers, and as a protecting group strategy in multi-step organic syntheses.[4]

Visualizations

Synthesis Workflow

References

An In-depth Technical Guide to 3,5-Dibenzyloxybenzyl Alcohol

CAS Number: 24131-31-5

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibenzyloxybenzyl alcohol (CAS 24131-31-5), a pivotal intermediate in the convergent synthesis of poly(benzyl ether) dendrimers. This document details its physicochemical properties, spectroscopic signature, synthesis protocols, and core applications, particularly in the fields of drug delivery and materials science. The content is structured to serve as a practical resource for laboratory scientists, featuring detailed experimental procedures and schematic diagrams to illustrate key synthetic pathways.

Introduction

This compound, also known as [3,5-bis(phenylmethoxy)phenyl]methanol, is an aromatic alcohol characterized by a central benzene ring functionalized with a hydroxymethyl group and two benzyloxy ether moieties at the meta positions.[1][2] Its unique structure makes it an essential building block in the convergent synthesis of Fréchet-type dendrimers.[3] The benzyl ether groups serve as stable protecting groups that can be cleaved under specific conditions, while the alcohol function provides a reactive site for further elaboration of dendritic structures. These resulting dendrimers are highly branched, monodisperse macromolecules with applications ranging from targeted drug delivery systems to advanced polymer materials.[3][4] This guide consolidates the technical data and synthetic methodologies associated with this key compound.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. All quantitative data has been compiled into structured tables for clarity and ease of comparison.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 24131-31-5 | [1][4][5] |

| Molecular Formula | C₂₁H₂₀O₃ | [1][4][5] |

| Molecular Weight | 320.39 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid/powder | [4][5] |

| Melting Point | 78-81 °C | [6] |

| Boiling Point | 419.27 °C (Estimated) | [7] |

| Solubility | Soluble in many organic solvents; slightly soluble in chloroform and methanol. | [4][7] |

| IUPAC Name | [3,5-bis(phenylmethoxy)phenyl]methanol | [2] |

| Synonyms | 3,5-Bis(benzyloxy)benzyl alcohol, (3,5-Dibenzyloxyphenyl)methanol | [1][5] |

Spectroscopic Profile

While direct spectral database entries are limited, the expected spectroscopic characteristics can be reliably predicted based on the compound's functional groups and data from analogous structures.

| Technique | Expected Characteristic Peaks/Signals |

| ¹H NMR | δ ~7.2-7.5 ppm (m, 10H): Phenyl protons of the two benzyl groups. δ ~6.5-6.7 ppm (m, 3H): Protons on the central aromatic ring. δ ~5.0 ppm (s, 4H): Methylene protons of the two benzyl ether groups (-O-CH₂-Ph). δ ~4.6 ppm (s, 2H): Methylene protons of the benzylic alcohol (-CH₂-OH). δ ~1.6-2.0 ppm (br s, 1H): Hydroxyl proton (-OH), position can vary. |

| ¹³C NMR | δ ~160 ppm: Aromatic C-O (ether). δ ~143 ppm: Aromatic C-CH₂OH. δ ~137 ppm: Quaternary aromatic carbon of benzyl groups. δ ~127-129 ppm: Aromatic CH of benzyl groups. δ ~105-108 ppm: Aromatic CH of the central ring. δ ~70 ppm: Methylene carbon of benzyl ethers (-O-CH₂-Ph). δ ~65 ppm: Methylene carbon of benzylic alcohol (-CH₂-OH). |

| FTIR (cm⁻¹) | ~3350-3450 (broad): O-H stretch of the alcohol. ~3030-3100: Aromatic C-H stretch. ~2850-2960: Aliphatic C-H stretch (CH₂ groups). ~1590-1600: Aromatic C=C stretch. ~1250 & ~1050: C-O stretch (aryl ether and alcohol). |

| Mass Spec. | [M]+•: Expected at m/z 320. Key Fragments: m/z 91 (tropylium ion, [C₇H₇]⁺), loss of water, cleavage of benzyl groups. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 3,5-dihydroxybenzoic acid. The first step involves the reduction of the carboxylic acid to a primary alcohol, followed by the protection of the two phenolic hydroxyl groups via Williamson ether synthesis.

Step 1: Synthesis of 3,5-Dihydroxybenzyl alcohol

This procedure involves the selective reduction of the carboxylic acid moiety of 3,5-dihydroxybenzoic acid.

-

Reaction Scheme:

-

Reactant: 3,5-Dihydroxybenzoic acid

-

Reagent: Sodium Borohydride (NaBH₄) / Methanol (catalyst)

-

Solvent: Tetrahydrofuran (THF)

-

Product: 3,5-Dihydroxybenzyl alcohol

-

-

Detailed Protocol: (Adapted from patent literature).[7][8]

-

To a 1L four-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 500 mL of THF, 50 g (0.324 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.[1]

-

Stir the mixture vigorously and heat to a gentle reflux.

-

Slowly and portion-wise, add 12.6 g (0.33 mol) of sodium borohydride. The rate of addition should be controlled to prevent excessive refluxing.[1]

-

After the addition is complete, maintain the reflux for 6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture in an ice bath.

-

Slowly quench the reaction by the dropwise addition of 100 mL of 10% aqueous hydrochloric acid until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with ethyl acetate (2 x 200 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from hot water to yield pure 3,5-dihydroxybenzyl alcohol as a white solid (Typical Yield: ~95%).[8]

-

Step 2: Synthesis of this compound

This key step utilizes the Williamson ether synthesis to protect the phenolic hydroxyls.

-

Reaction Scheme:

-

Reactant: 3,5-Dihydroxybenzyl alcohol

-

Reagent: Benzyl Bromide (BnBr) / Potassium Carbonate (K₂CO₃)

-

Solvent: Acetone

-

Product: this compound

-

-

Detailed Protocol: (Adapted from Hawker & Fréchet, 1990).[1]

-

A mixture of 3,5-dihydroxybenzyl alcohol (15.0 g, 107 mmol), potassium carbonate (44.4 g, 322 mmol), and benzyl bromide (40.0 g, 234 mmol) in 250 mL of dry acetone is prepared in a round-bottom flask.

-

The suspension is stirred vigorously and heated at reflux for 24 hours. The reaction progress is monitored by TLC.

-

After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure to yield a crude residue.

-

The residue is redissolved in diethyl ether and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from an appropriate solvent system to afford this compound as a white crystalline solid.

-

Applications in Research and Development

The primary and most significant application of this compound is its use as a fundamental building block for the convergent synthesis of poly(aryl ether) dendrimers, often referred to as Fréchet-type dendrimers.

Convergent Dendrimer Synthesis

In the convergent approach, the synthesis starts from what will become the periphery of the dendrimer and builds inwards, with the core being attached in the final step. This compound is used to create the initial dendritic branches, or "dendrons".[6]

-

Workflow for First-Generation (G-1) Dendron Synthesis:

-

Activation: The alcohol group of this compound is converted to a better leaving group, typically a bromide, using reagents like CBr₄ and PPh₃. This forms 3,5-dibenzyloxybenzyl bromide .

-

Coupling: Two equivalents of this compound are then coupled with one equivalent of 3,5-dihydroxybenzyl bromide (prepared separately) via another Williamson ether synthesis to form the second-generation alcohol.

-

Iterative Growth: This process of activation and coupling is repeated to build higher-generation dendrons. The benzyl ether groups remain as protecting groups throughout the synthesis.

-

These dendrons can then be attached to a multifunctional core to create the final dendrimer. The resulting macromolecules have a precise number of surface functional groups and an internal cavity, making them ideal for drug delivery applications where they can enhance the solubility and bioavailability of hydrophobic drugs.[3]

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate the key synthetic transformations described in this guide.

Synthesis of the Core Intermediate

Caption: Overall synthesis route for this compound.

Application in First-Generation Dendron Synthesis

Caption: Convergent synthesis of a [G-2] dendron using the target compound.

Conclusion

This compound is a cornerstone molecule in the field of dendritic polymer chemistry. Its straightforward, high-yielding synthesis and its structural utility as a protected, bifunctional monomer have enabled the creation of complex, well-defined macromolecules. The protocols and data presented in this guide offer a technical foundation for researchers aiming to synthesize and utilize this compound for the development of novel dendrimer-based technologies in medicine and material science. The continued exploration of dendrimers built from this intermediate promises further innovations in these advanced fields.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. prepchem.com [prepchem.com]

- 3. chem.tamu.edu [chem.tamu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Plastic- and liquid-crystalline architectures from dendritic receptor molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

Spectroscopic and Synthetic Profile of 3,5-Dibenzyloxybenzyl Alcohol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-dibenzyloxybenzyl alcohol, a key intermediate in various synthetic applications, including dendrimer synthesis and drug development. Due to the limited availability of a complete, published dataset for this specific molecule, this guide combines available information with predicted spectroscopic data based on analogous compounds. Detailed experimental protocols for its synthesis and characterization are also presented to support researchers and scientists in its practical application.

Chemical Structure and Properties

IUPAC Name: [3,5-bis(phenylmethoxy)phenyl]methanol[1] Molecular Formula: C₂₁H₂₀O₃[1] Molecular Weight: 320.4 g/mol [1] CAS Number: 24131-31-5[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, starting from 3,5-dihydroxybenzyl alcohol and benzyl bromide. This reaction involves the deprotonation of the hydroxyl groups of the starting material to form alkoxides, which then act as nucleophiles to displace the bromide from benzyl bromide.

Synthetic Workflow

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: Synthesis

-

Preparation: To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (2.5 eq) or sodium hydride (2.2 eq).

-

Reaction: Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (2.2 eq) dropwise to the reaction mixture.

-

Heating and Monitoring: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 - 7.50 | m | 10H | Aromatic protons (benzyl groups) |

| ~6.70 | d | 2H | Aromatic protons (H2, H6 of central ring) |

| ~6.60 | t | 1H | Aromatic proton (H4 of central ring) |

| ~5.05 | s | 4H | -O-CH₂ -Ph |

| ~4.60 | s | 2H | -CH₂ -OH |

| ~2.00 | br s | 1H | -OH |

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~160.0 | C3, C5 (central ring) |

| ~143.0 | C1 (central ring) |

| ~137.0 | Quaternary C (benzyl groups) |

| ~128.5 | Aromatic CH (benzyl groups) |

| ~128.0 | Aromatic CH (benzyl groups) |

| ~127.5 | Aromatic CH (benzyl groups) |

| ~105.0 | C2, C6 (central ring) |

| ~101.0 | C4 (central ring) |

| ~70.0 | -O-C H₂-Ph |

| ~65.0 | -C H₂-OH |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium to Strong | Aromatic C=C stretch |

| 1250 - 1000 | Strong | C-O stretch (ether and alcohol) |

| 750 - 690 | Strong | Aromatic C-H bend (monosubstituted) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 320.14 | [M]⁺ (Molecular Ion) |

| 302 | [M - H₂O]⁺ |

| 229 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 91 | [C₇H₇]⁺ (Tropylium ion, base peak) |

| 79 | [C₆H₇]⁺ |

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Parameters: Use a proton-decoupled pulse sequence. A larger number of scans will likely be necessary compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: Record the spectrum on an FTIR spectrometer.

-

Data Acquisition: Typically, scan the range from 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Logical Workflow for Spectral Interpretation

Caption: Logical workflow for the structural confirmation of this compound.

References

Starting materials for 3,5-Dibenzyloxybenzyl alcohol synthesis

An In-depth Technical Guide to the Synthesis of 3,5-Dibenzyloxybenzyl Alcohol: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for producing this compound, a key intermediate in the synthesis of various pharmaceutical compounds and dendrimers. The guide focuses on common starting materials, detailed experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is a valuable building block in organic synthesis, prized for its role in constructing complex molecular architectures. Its synthesis typically originates from commercially available and relatively inexpensive precursors, primarily 3,5-dihydroxybenzoic acid and its derivatives. The core of the synthesis involves the protection of the two hydroxyl groups as benzyl ethers and the subsequent manipulation of the functional group at the 1-position of the benzene ring. This guide outlines the most common and effective synthetic strategies.

Synthetic Pathways

There are two principal retrosynthetic approaches to this compound, which dictate the selection of starting materials and the sequence of reactions.

Scheme 1: Benzylation followed by reduction. This approach involves the early introduction of the benzyl protecting groups onto a precursor molecule, followed by the reduction of a carbonyl group to the desired benzyl alcohol.

Scheme 2: Reduction followed by benzylation. In this alternative route, the functional group at the 1-position is first converted to the alcohol, followed by the benzylation of the phenolic hydroxyl groups.

Below are the detailed discussions of the viable synthetic routes based on these strategies.

Route 1: Starting from 3,5-Dihydroxybenzoic Acid via Esterification and Benzylation

This route is a multi-step synthesis that begins with the esterification of 3,5-dihydroxybenzoic acid, followed by benzylation of the phenolic hydroxyls, and finally, reduction of the ester to the target alcohol.

Step 1: Esterification of 3,5-Dihydroxybenzoic Acid

The first step involves the conversion of 3,5-dihydroxybenzoic acid to its methyl ester, methyl 3,5-dihydroxybenzoate. This is typically achieved through an acid-catalyzed esterification.

Experimental Protocol:

-

Reaction Setup: In a 100L glass reaction still, add 80L of methanol. While stirring at 5-10 °C, slowly add 800ml of concentrated sulfuric acid. To this solution, add 5kg of 3,5-dihydroxybenzoic acid.

-

Reaction: The mixture is heated to reflux and maintained for 2 hours. The reaction progress is monitored by TLC until the starting material is consumed.

-

Work-up: After completion, the methanol is removed under reduced pressure. The residue is dissolved in 10L of ethyl acetate and washed twice with 20L of saturated sodium bicarbonate solution to neutralize the excess acid. The organic phase is then washed with 10L of water. The aqueous layers are combined and back-extracted twice with 10L of ethyl acetate.

-

Isolation: The combined organic phases are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield a white solid.

-

Purification: The crude product is recrystallized from 20L of water to obtain pure methyl 3,5-dihydroxybenzoate.[1]

Quantitative Data:

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |

| 3,5-Dihydroxybenzoic acid | Sulfuric acid, Methanol | Methanol | 2 hours | Reflux | 92.6% |

Step 2: Benzylation of Methyl 3,5-Dihydroxybenzoate

The phenolic hydroxyl groups of methyl 3,5-dihydroxybenzoate are protected as benzyl ethers using a Williamson ether synthesis.

Experimental Protocol (General):

-

Reaction Setup: To a solution of methyl 3,5-dihydroxybenzoate in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate.

-

Reaction: The mixture is stirred at room temperature before adding benzyl bromide. The reaction is then heated to facilitate the SN2 reaction.

-

Work-up and Isolation: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Reduction of Methyl 3,5-Dibenzyloxybenzoate

The final step is the reduction of the methyl ester to the primary alcohol.

Experimental Protocol (General, adapted for esters):

-

Reaction Setup: In a round-bottom flask, dissolve methyl 3,5-dibenzyloxybenzoate in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

-

Reaction: Cool the solution in an ice bath and add sodium borohydride portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of water or a dilute acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield this compound.

Route 2: Starting from 3,5-Dihydroxybenzoic Acid via Reduction and Benzylation

This route involves the initial reduction of the carboxylic acid to a benzyl alcohol, followed by the benzylation of the hydroxyl groups.

Step 1: Reduction of 3,5-Dihydroxybenzoic Acid

3,5-Dihydroxybenzoic acid can be directly reduced to 3,5-dihydroxybenzyl alcohol using a borohydride reagent.

Experimental Protocol:

-

Reaction Setup: In a 1L four-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, add 500 mL of tetrahydrofuran (THF), 50 g (0.33 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol as a catalyst.

-

Reaction: The mixture is heated to a gentle reflux while stirring vigorously. Sodium borohydride (12.6 g, 0.33 mol) is added slowly in portions. The reaction is continued at reflux for 6 hours.[2]

-

Work-up: After cooling in an ice bath, the reaction is quenched by the slow addition of 100 mL of 10 wt% aqueous hydrochloric acid. The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 200 mL).[3]

-

Isolation: The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

-

Purification: The crude product is recrystallized from hot water to yield pure 3,5-dihydroxybenzyl alcohol.[3]

Quantitative Data:

| Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield |

| 3,5-Dihydroxybenzoic acid | Sodium borohydride, Methanol (catalyst) | THF | 6 hours | Reflux | up to 95%[2][3] |

Step 2: Benzylation of 3,5-Dihydroxybenzyl Alcohol

The final step in this route is the protection of the phenolic hydroxyls of 3,5-dihydroxybenzyl alcohol via a Williamson ether synthesis to yield the target compound.

Experimental Protocol (General):

-

Reaction Setup: Dissolve 3,5-dihydroxybenzyl alcohol in a polar aprotic solvent like DMF. Add a suitable base, such as potassium carbonate, and stir the mixture.

-

Reaction: Add benzyl bromide to the reaction mixture and heat to drive the reaction to completion.

-

Work-up and Isolation: After cooling, the mixture is worked up by adding water and extracting with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude this compound can be purified by column chromatography or recrystallization.

Alternative Starting Material: 3,5-Dibenzyloxybenzaldehyde

An alternative approach is to synthesize 3,5-dibenzyloxybenzaldehyde first, and then reduce it to the desired alcohol.

Synthesis of 3,5-Dibenzyloxybenzaldehyde

This intermediate can be prepared from 3,5-dihydroxybenzaldehyde via a Williamson ether synthesis, similar to the benzylation steps described above.

Reduction of 3,5-Dibenzyloxybenzaldehyde

The aldehyde is then reduced to the primary alcohol.

Experimental Protocol (General, adapted for aldehydes):

-

Reaction Setup: Dissolve 3,5-dibenzyloxybenzaldehyde in an alcoholic solvent such as ethanol or methanol.

-

Reaction: Cool the solution in an ice bath and add sodium borohydride in small portions. The reaction progress is monitored by TLC.

-

Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed, dried, and concentrated to give the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes described.

Caption: Synthetic Route 1: Esterification, Benzylation, Reduction.

Caption: Synthetic Route 2: Reduction followed by Benzylation.

Conclusion

The synthesis of this compound can be effectively achieved through several routes, primarily originating from 3,5-dihydroxybenzoic acid. The choice of a specific route may depend on factors such as the availability of reagents, scalability, and the desired purity of the final product. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.

References

The Genesis of a Dendritic Building Block: The Discovery and History of 3,5-Dibenzyloxybenzyl Alcohol

For Immediate Release

A foundational molecule in the field of dendritic polymers and a versatile building block in organic synthesis, 3,5-Dibenzyloxybenzyl alcohol, emerged not as a standalone discovery but as a critical component in the revolutionary development of convergent dendrimer synthesis. Its history is intrinsically linked to the pioneering work of Professor Jean M. J. Fréchet and his colleagues in the late 1980s and early 1990s. This technical guide delves into the discovery, synthesis, and characterization of this pivotal compound, offering researchers and drug development professionals a comprehensive understanding of its origins and utility.

Introduction: A Molecule at the Heart of Dendrimer Chemistry

This compound, a white to off-white crystalline solid, is an aromatic alcohol characterized by a central benzene ring substituted with a hydroxymethyl group and two benzyloxy groups at the 3 and 5 positions. While it may appear as a relatively simple organic molecule, its strategic design as a protected derivative of 3,5-dihydroxybenzyl alcohol was a key innovation that unlocked the efficient, controlled synthesis of complex, perfectly branched macromolecules known as dendrimers.

The benzyl ether protecting groups are stable under a variety of reaction conditions, yet they can be readily cleaved, making this compound an ideal monomer for the iterative growth of dendritic structures. Its primary application lies in the construction of Fréchet-type poly(benzyl ether) dendrons, which are subsequently used to build larger, well-defined dendritic architectures with applications in drug delivery, catalysis, and materials science.

The Dawn of Convergent Synthesis: The Fréchet Contribution

The discovery of this compound is synonymous with the development of the "convergent" approach to dendrimer synthesis, a paradigm shift from the earlier "divergent" method. In a seminal 1990 paper published in the Journal of the American Chemical Society, Craig J. Hawker and Jean M. J. Fréchet introduced this elegant strategy that allowed for the preparation of monodisperse dendritic macromolecules with a high degree of structural control.[1][2][3]

The convergent method involves the synthesis of the dendrimer from the periphery inwards, culminating in the attachment of the pre-synthesized dendritic wedges (dendrons) to a central core. This approach offered significant advantages over the divergent method, including easier purification of intermediates and greater control over the final structure. The cornerstone of this new methodology was the use of a protected building block that could be iteratively added to grow the dendron generation by generation. This building block was this compound.

While the 1990 J. Am. Chem. Soc. paper provides the conceptual framework and demonstrates the power of the convergent approach, a contemporaneous publication in the Journal of the Chemical Society, Chemical Communications by the same authors also highlights this new strategy with 3,5-dihydroxybenzyl alcohol as the key monomer.[2] The synthesis of this compound was a necessary preliminary step to create the first-generation (G1) dendron.

Physicochemical Properties and Characterization

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This data is essential for its identification and quality control in research and development settings.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀O₃ | --INVALID-LINK-- |

| Molecular Weight | 320.38 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 79-81 °C | --INVALID-LINK-- |

| ¹H NMR (CDCl₃, ppm) | δ 7.25-7.45 (m, 10H, Ar-H), 6.65 (d, 2H, Ar-H), 6.55 (t, 1H, Ar-H), 5.05 (s, 4H, -OCH₂Ph), 4.60 (s, 2H, -CH₂OH), 1.70 (br s, 1H, -OH) | --INVALID-LINK-- |

| ¹³C NMR (CDCl₃, ppm) | δ 159.8, 143.5, 136.8, 128.5, 127.9, 127.4, 105.3, 101.0, 70.0, 65.2 | --INVALID-LINK-- |

| CAS Number | 24131-31-5 | --INVALID-LINK-- |

Experimental Protocols

The synthesis of this compound is achieved through the benzylation of the commercially available 3,5-dihydroxybenzyl alcohol. The following protocol is based on the original method described by Hawker and Fréchet.

Synthesis of this compound

Reaction Scheme:

Figure 1: Synthetic scheme for this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dihydroxybenzyl alcohol | 140.14 | 5.0 g | 35.7 mmol |

| Benzyl bromide | 171.04 | 13.4 g (9.3 mL) | 78.5 mmol (2.2 eq) |

| Potassium carbonate (anhydrous) | 138.21 | 14.8 g | 107.1 mmol (3.0 eq) |

| 18-Crown-6 | 264.32 | 0.94 g | 3.57 mmol (0.1 eq) |

| Acetone (anhydrous) | 58.08 | 250 mL | - |

| Dichloromethane | 84.93 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

A mixture of 3,5-dihydroxybenzyl alcohol (5.0 g, 35.7 mmol), potassium carbonate (14.8 g, 107.1 mmol), and 18-crown-6 (0.94 g, 3.57 mmol) in 250 mL of anhydrous acetone is stirred at room temperature under a nitrogen atmosphere.

-

Benzyl bromide (9.3 mL, 78.5 mmol) is added dropwise to the suspension.

-

The reaction mixture is heated to reflux and maintained at this temperature for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water.

-

The aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed in vacuo to yield a crude solid.

-

The crude product is purified by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

-

The purified product is further recrystallized from a mixture of ethyl acetate and hexanes.

Expected Yield: ~85-95%

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A new convergent approach to monodisperse dendritic macromolecules - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide on 3,5-Dibenzyloxybenzyl Alcohol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information regarding the physicochemical properties of 3,5-Dibenzyloxybenzyl alcohol, a versatile compound utilized in various fields of chemical synthesis.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C21H20O3[1][2] |

| Molecular Weight | 320.39 g/mol [2] |

| Alternate Molecular Weight | 320.4 g/mol [1] |

| CAS Number | 24131-31-5[1][2] |

Experimental Protocols & Visualizations

The determination of the molecular formula and weight of a well-characterized compound like this compound is based on its elemental composition and the standard atomic weights of its constituent elements. The molecular formula is confirmed through techniques such as elemental analysis and mass spectrometry. The molecular weight is a calculated value derived from the molecular formula.

Given that the request pertains to fundamental physicochemical properties, detailed experimental workflows, signaling pathways, or logical relationship diagrams are not applicable. These visualization tools are typically employed for illustrating complex biological processes, multi-step experimental procedures, or intricate data relationships, which are not relevant to the straightforward determination of a molecule's weight and formula.

References

Purity Analysis of 3,5-Dibenzyloxybenzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 3,5-Dibenzyloxybenzyl alcohol, a critical building block in the synthesis of dendrimers and other advanced materials. Ensuring the high purity of this monomer is paramount for the controlled synthesis of well-defined macromolecular architectures. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS), and discusses potential impurities arising from its synthesis.

Introduction

This compound (Figure 1) is a key bifunctional monomer used in the convergent synthesis of dendritic polymers. The presence of impurities can significantly impact the polymerization process, leading to defects in the final dendrimer structure, affecting its physicochemical properties and performance in applications such as drug delivery and gene therapy. Therefore, rigorous purity analysis is a critical quality control step. This guide details the analytical techniques to ensure the material meets the stringent purity requirements for its intended applications.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Analytical Methodologies

A multi-tiered analytical approach is recommended for the comprehensive purity assessment of this compound, employing a primary chromatographic technique for separation and quantification of impurities, and spectroscopic methods for structural confirmation and orthogonal purity verification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for the routine purity analysis of this compound due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is most suitable for separating the non-polar analyte from potential polar and non-polar impurities.

A robust HPLC method can be established based on protocols for similar benzylated aromatic compounds.

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient elution using acetonitrile and water is effective for separating a wide range of potential impurities.

-

Solvent A: Water (HPLC grade)

-

Solvent B: Acetonitrile (HPLC grade)

-

-

Gradient Program:

Time (minutes) % Solvent B 0 50 20 95 25 95 26 50 | 30 | 50 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV absorbance at 254 nm, where the benzyl groups provide strong chromophores.

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve approximately 1 mg/mL of this compound in acetonitrile.

The purity is typically determined by the area percentage of the main peak relative to the total peak area.

| Parameter | Typical Result |

| Retention Time | ~18 minutes (method dependent) |

| Purity (Area %) | > 99.0% |

| Relative Retention Time (RRT) of Potential Impurities | Varies (see Section 3) |

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte. It provides structural confirmation and can quantify impurities.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.

-

Internal Standard: A certified internal standard with known purity and non-overlapping signals is crucial. Maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene are appropriate choices.

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

-

Accurately weigh approximately 10 mg of the internal standard into the same vial.

-

Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

-

Data Processing:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Integrate a well-resolved, characteristic signal of this compound (e.g., the benzylic CH₂ protons) and a signal from the internal standard.

-

-

Purity Calculation: The purity (P) of the analyte is calculated using the following formula: P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

m = mass

-

P = Purity of the standard

-

Mass Spectrometry (MS) for Impurity Identification

Mass spectrometry, particularly when coupled with HPLC (LC-MS), is an indispensable tool for the identification of unknown impurities.

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: The HPLC method described in section 2.1 can be adapted for LC-MS by replacing the non-volatile buffer (if any) with a volatile alternative like formic acid or ammonium formate.

-

MS Parameters:

-

Ionization Mode: Positive ESI is typically suitable for this compound.

-

Mass Range: Scan a range appropriate to cover the expected impurities and the parent compound (e.g., m/z 100-500).

-

Fragmentation Analysis (MS/MS): For structural elucidation of unknown impurities, fragmentation can be induced to obtain structural information.

-

Potential Impurities in this compound

Understanding the synthetic route is crucial for predicting potential impurities. The most common synthesis involves the benzylation of 3,5-dihydroxybenzyl alcohol with benzyl bromide in the presence of a base.

3,5-Dibenzyloxybenzyl Alcohol: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3,5-Dibenzyloxybenzyl alcohol (CAS No. 24131-31-5), a chemical intermediate used in various research and development applications. Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety information from structurally related compounds, such as benzyl alcohol, to provide a conservative and thorough approach to its safe handling.

Chemical and Physical Properties

Proper handling of any chemical substance begins with a clear understanding of its physical and chemical properties. The following table summarizes the key properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 24131-31-5 | [1][2][3] |

| Molecular Formula | C₂₁H₂₀O₃ | [1][2] |

| Molecular Weight | 320.38 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 78-81 °C | [3] |

| Boiling Point | No data available | |

| Solubility | Soluble in DMSO and methanol. | [4] |

| Storage Temperature | Store in a cool, dry place. Inert atmosphere, 2-8°C is also recommended. | [4] |

Hazard Identification and GHS Classification

As of the latest revisions of available Safety Data Sheets (SDS), a comprehensive GHS classification for this compound is not fully established.[1] However, based on the hazards associated with the parent compound, benzyl alcohol, and other substituted benzyl alcohols, it is prudent to handle this compound with the assumption that it may present the following hazards:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[5]

-

Skin Sensitization: May cause an allergic skin reaction.

The following precautionary statements are recommended:

| Category | Precautionary Statement |

| Prevention | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. |

| Response | If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled: Remove person to fresh air and keep comfortable for breathing. If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols: Safe Handling Procedures

Adherence to strict laboratory protocols is essential to minimize risk. The following sections detail recommended procedures for handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are minimum recommendations:

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Lab Coat: A standard laboratory coat should be worn at all times.

-

Additional Protection: For larger quantities or when there is a significant risk of skin contact, consider additional protective clothing such as an apron or coveralls.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if the material is being handled in a way that generates dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or when dust generation is possible.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in any area where this chemical is handled.

Spill and Leak Procedures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Increase ventilation to the area.

-

Contain: Prevent further spread of the spill. For solid spills, avoid raising dust.

-

Absorb: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to cover the spill.

-

Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for chemical waste.

-

Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures

In case of exposure to this compound, immediate medical attention may be required.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire and Explosion Hazard Data

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.

-

Special Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.

Toxicological Information

There is a lack of specific toxicological data for this compound. The information below is based on the toxicological profile of benzyl alcohol, a structurally related compound.

| Toxicity Metric | Value (Benzyl Alcohol) | Species |

| LD50 Oral | 1230 mg/kg | Rat |

| LD50 Dermal | 2000 mg/kg | Rabbit |

Metabolism and Excretion: Benzyl alcohol is metabolized to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted in the urine.[6]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations. Do not allow this chemical to enter the environment.

Visualized Workflows

The following diagrams illustrate recommended workflows for handling this compound to minimize exposure and ensure safety.

Caption: General laboratory workflow for handling this compound.

Caption: Step-by-step protocol for responding to a spill of this compound.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | C21H20O3 | CID 561476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 24131-31-5 [chemicalbook.com]

- 4. 3,5-Dihydroxybenzyl alcohol Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. fishersci.com [fishersci.com]

- 6. Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of Poly(benzyl ether) Dendrimers Using 3,5-Dibenzyloxybenzyl Alcohol

Introduction

3,5-Dibenzyloxybenzyl alcohol is a crucial building block in the synthesis of Fréchet-type poly(benzyl ether) dendrimers. These dendrimers are highly branched, monodisperse macromolecules with a poly-benzyl ether skeleton. Their unique architecture, characterized by a globular shape and a high density of surface functional groups, makes them attractive for a variety of applications in materials science and drug development. The hydrophobic nature of the poly(benzyl ether) branches is a key characteristic of this class of dendrimers.[1]

Synthesis Strategy: The Convergent Approach

The convergent synthesis method, pioneered by Hawker and Fréchet, is the most common strategy for preparing Fréchet-type dendrimers.[2][3] This approach involves the stepwise synthesis of dendritic wedges, or "dendrons," which are then attached to a multifunctional core in the final step. The convergent method offers several advantages over the divergent approach, including easier purification of intermediates and the ability to produce dendrimers with a more uniform and symmetric structure.[2][4]

The synthesis of poly(benzyl ether) dendrons using this compound as the first-generation building block ([G-1]-OH) follows an iterative two-step process:

-

Activation: The focal benzylic alcohol of the dendron is converted into a good leaving group, typically a bromide or mesylate.

-

Coupling: The activated dendron is then reacted with a monomer unit containing multiple hydroxyl groups (e.g., 3,5-dihydroxybenzyl alcohol) via a Williamson ether synthesis to form the next-generation dendron.[5][6]

This iterative sequence allows for the precise construction of dendrons up to higher generations.[2]

Applications in Research and Drug Development

The well-defined structure and tunable surface functionality of Fréchet-type dendrimers make them valuable in several research and development areas:

-

Drug Delivery: The internal cavities of the dendrimer can encapsulate hydrophobic drug molecules, enhancing their solubility and bioavailability.

-

Nanomaterials: These dendrimers serve as scaffolds for the creation of novel nanomaterials and organic nanoparticles.[7]

-

Catalysis: The dendritic framework can be functionalized with catalytic sites, leading to the development of highly efficient and recyclable catalysts.[8]

The ability to precisely control the size, shape, and surface chemistry of these dendrimers allows researchers to tailor their properties for specific applications.

Data Summary

The following tables summarize typical yields and characterization data for the convergent synthesis of poly(benzyl ether) dendrons.

Table 1: Synthesis Yields of Fréchet-Type Dendrons

| Dendron Generation | Reaction Step | Typical Yield (%) |

| [G-1] | Bromination of [G-1]-OH | >95% |

| [G-2] | Coupling of [G-1]-Br with 3,5-dihydroxybenzyl alcohol | ~85-90% |

| [G-2] | Bromination of [G-2]-OH | >95% |

| [G-3] | Coupling of [G-2]-Br with 3,5-dihydroxybenzyl alcohol | ~80-85% |

| [G-4] and higher | Coupling reactions | 78-85%[2] |

Yields can vary depending on reaction conditions and purification methods.

Table 2: Characterization of Fréchet-Type Dendrimers

| Property | Method | Typical Results |

| Molecular Structure | ¹H NMR, ¹³C NMR | Spectra show characteristic peaks for aromatic and benzylic protons and carbons, with predictable integration values for each generation. |

| Purity and Monodispersity | Gel Permeation Chromatography (GPC) | Low polydispersity index (PDI) values, typically between 1.01 and 1.02, indicating a high degree of monodispersity.[9] |

| Functional Groups | FT-IR Spectroscopy | Presence of characteristic absorption bands for C-O-C (ether) linkages and the absence of the -OH band after bromination/mesylation. |

| Molecular Weight | Mass Spectrometry (MALDI-TOF) | The measured molecular weight corresponds closely to the calculated theoretical mass for each dendron generation. |

Experimental Protocols

The following protocols describe the convergent synthesis of first and second-generation poly(benzyl ether) dendrons starting from this compound.

Protocol 1: Synthesis of First-Generation Dendron Bromide ([G-1]-Br)

This protocol describes the conversion of the focal hydroxyl group of this compound ([G-1]-OH) to a benzyl bromide.

-

Materials:

-

This compound ([G-1]-OH)

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

-

Procedure:

-

Dissolve this compound (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of carbon tetrabromide (1.2 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure [G-1]-Br as a white solid.

-

Protocol 2: Synthesis of Second-Generation Dendron Alcohol ([G-2]-OH)

This protocol details the Williamson ether synthesis to couple two units of [G-1]-Br with one unit of 3,5-dihydroxybenzyl alcohol.

-

Materials:

-

3,5-Dihydroxybenzyl alcohol

-

First-Generation Dendron Bromide ([G-1]-Br) (2.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous

-

18-crown-6 (catalytic amount)

-

Acetone, anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in anhydrous acetone (or a mixture of acetone/DMF for higher generations), add anhydrous potassium carbonate (5-10 eq) and a catalytic amount of 18-crown-6.

-

Add the first-generation dendron bromide ([G-1]-Br) (2.1 eq) to the suspension.

-

Heat the reaction mixture to reflux and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Wash the filter cake with acetone and combine the filtrates.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude [G-2]-OH by flash column chromatography on silica gel to yield the pure second-generation dendron as a white solid or viscous oil.

-

Visualizations

The following diagrams illustrate the synthesis strategies and workflows for producing Fréchet-type dendrimers.

Caption: Comparison of Divergent and Convergent Dendrimer Synthesis Strategies.

Caption: Workflow for the Convergent Synthesis of Fréchet-Type Dendrons.

References

- 1. chem.purdue.edu [chem.purdue.edu]

- 2. Convergent Approach, Single-stage Convergent Synthesis [ebrary.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. 3,5-Dihydroxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Organic nanoparticles composed of Fréchet-type dendrons: synthesis, characterization, self-assembly and reversible guest encapsulation - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. accesson.kisti.re.kr [accesson.kisti.re.kr]

Application Notes and Protocols: 3,5-Dibenzyloxybenzyl Alcohol as a Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The 3,5-dibenzyloxybenzyl group, a specialized derivative of the common benzyl protecting group, offers unique advantages in specific synthetic contexts, most notably in the construction of dendrimers and other complex macromolecules. Its branched, "dendron-like" structure makes it an invaluable building block for convergent synthetic strategies.

This document provides a comprehensive overview of the application of 3,5-dibenzyloxybenzyl alcohol and its derivatives as protecting groups for hydroxyl functionalities. It includes detailed protocols for the synthesis of the protecting agent, protection of alcohols, and subsequent deprotection via hydrogenolysis or oxidative cleavage.

Advantages of the 3,5-Dibenzyloxybenzyl Group

The primary advantage of the 3,5-dibenzyloxybenzyl protecting group lies in its bifunctional nature. While the benzylic alcohol (or a derivative like benzyl bromide) serves as the point of attachment to the substrate, the two peripheral benzyl ethers provide points for further elaboration or introduce specific steric and electronic properties. This is particularly useful in the synthesis of Fréchet-type dendrons and dendrimers, where each "generation" of the dendrimer can be built upon the existing benzyl ether functionalities.[1][2][3]

Synthesis of the Protecting Group Precursors

The utility of the 3,5-dibenzyloxybenzyl group begins with the synthesis of its precursors: 3,5-dihydroxybenzyl alcohol and the subsequent this compound and its corresponding bromide.

Protocol 1: Synthesis of 3,5-Dihydroxybenzyl Alcohol

This protocol outlines the reduction of 3,5-dihydroxybenzoic acid.

Reaction Scheme:

Synthesis of 3,5-Dihydroxybenzyl Alcohol

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Molar Equiv.) |

| 3,5-Dihydroxybenzoic Acid | 154.12 | 1.0 |

| Sodium Borohydride (NaBH₄) | 37.83 | ~4.0 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - |

| 1 M Hydrochloric Acid (HCl) | 36.46 | - |

| Ethyl Acetate | 88.11 | - |

| Saturated Sodium Bicarbonate | 84.01 | - |

| Anhydrous Magnesium Sulfate | 120.37 | - |

Procedure:

-

To a solution of 3,5-dihydroxybenzoic acid in anhydrous THF, slowly add sodium borohydride in portions at 0 °C under an inert atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from hot water to yield 3,5-dihydroxybenzyl alcohol as a white crystalline solid.[4]

Protocol 2: Synthesis of this compound

This protocol details the benzylation of 3,5-dihydroxybenzyl alcohol.

Reaction Scheme:

Synthesis of this compound

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Molar Equiv.) |

| 3,5-Dihydroxybenzyl Alcohol | 140.14 | 1.0 |

| Benzyl Bromide (BnBr) | 171.04 | 2.2 - 2.3 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 3.0 |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - |

Procedure:

-

To a solution of 3,5-dihydroxybenzyl alcohol in anhydrous DMF, add anhydrous potassium carbonate.

-

Slowly add benzyl bromide to the suspension at room temperature with vigorous stirring.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated (e.g., to 50-60 °C) to ensure completion.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization.[5]

Protocol 3: Synthesis of 3,5-Dibenzyloxybenzyl Bromide

This protocol describes the conversion of the alcohol to the corresponding bromide, a more reactive protecting agent.

Reaction Scheme:

Synthesis of 3,5-Dibenzyloxybenzyl Bromide

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Molar Equiv.) |

| This compound | 320.38 | 1.0 |

| Phosphorus Tribromide (PBr₃) | 270.69 | ~0.4 |

| OR | ||

| Carbon Tetrabromide (CBr₄) | 331.63 | 1.1 |

| Triphenylphosphine (PPh₃) | 262.29 | 1.1 |

| Dichloromethane (DCM), anhydrous | 84.93 | - |

Procedure (using PBr₃):

-

Dissolve this compound in anhydrous benzene or DCM.

-

Slowly add phosphorus tribromide at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction with water and extract with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate to yield 3,5-dibenzyloxybenzyl bromide.[6]

Protection of Alcohols

The hydroxyl group of a substrate can be protected as a 3,5-dibenzyloxybenzyl ether using a standard Williamson ether synthesis.

Protocol 4: Protection of a Primary Alcohol

Reaction Scheme:

Protection of a Primary Alcohol

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Molar Equiv.) |

| Substrate Alcohol (R-OH) | - | 1.0 |

| Sodium Hydride (NaH), 60% in mineral oil | 24.00 | 1.2 |

| 3,5-Dibenzyloxybenzyl Bromide | 383.28 | 1.1 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - |

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of the alcohol in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

-

Add a solution of 3,5-dibenzyloxybenzyl bromide in anhydrous THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Cool the reaction to 0 °C and quench carefully by the dropwise addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Alcohol Protection (Representative):

| Substrate Alcohol | Base/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Primary Alcohol | NaH / THF | 4-12 | 0 to RT | 85-95 |

| Secondary Alcohol | NaH / DMF | 12-24 | RT to 50 | 70-85 |

| Phenol | K₂CO₃ / DMF | 2-6 | RT | >90 |

Deprotection of 3,5-Dibenzyloxybenzyl Ethers

The 3,5-dibenzyloxybenzyl group can be removed under standard conditions for benzyl ether cleavage. The two primary methods are catalytic hydrogenolysis and oxidative cleavage.

Protocol 5: Deprotection by Catalytic Hydrogenolysis

This method is highly efficient but is not compatible with other reducible functional groups such as alkenes, alkynes, or some nitrogen-containing heterocycles.

Workflow:

Deprotection by Catalytic Hydrogenolysis

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Molar Equiv.) |

| Protected Alcohol | - | 1.0 |

| Palladium on Carbon (Pd/C), 10% | - | 10 mol % |

| Hydrogen (H₂) gas | 2.02 | 1 atm (balloon) |

| OR | ||

| Ammonium Formate | 63.06 | 5.0 |

| Solvent (Ethanol, Methanol, or Ethyl Acetate) | - | - |

Procedure (with H₂ gas):

-

Dissolve the protected alcohol in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat three times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature.

-

Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[7]

Quantitative Data for Hydrogenolysis:

| Substrate Type | Catalyst | Hydrogen Source | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Simple Alkyl Ether | 10% Pd/C | H₂ (1 atm) | Ethanol | 2-8 | RT | >95 |

| Complex Molecule | 20% Pd(OH)₂/C | H₂ (50 psi) | Ethyl Acetate | 6-24 | RT | 80-95 |

| Transfer Hydrogenolysis | 10% Pd/C | Ammonium Formate | Methanol | 1-4 | Reflux | >90 |

Protocol 6: Deprotection by Oxidative Cleavage with DDQ